molecular formula C17H24N2OS B291838 N-(1,3-benzothiazol-2-yl)decanamide

N-(1,3-benzothiazol-2-yl)decanamide

Cat. No.: B291838
M. Wt: 304.5 g/mol
InChI Key: QMNOBDBEHIUQFV-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)decanamide is a heterocyclic amide derivative comprising a benzothiazole scaffold linked to a decanamide chain. This compound is synthesized via benzoylation or acylation of 2-aminobenzothiazole, a common route for analogous derivatives .

Properties

Molecular Formula

C17H24N2OS

Molecular Weight

304.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)decanamide

InChI

InChI=1S/C17H24N2OS/c1-2-3-4-5-6-7-8-13-16(20)19-17-18-14-11-9-10-12-15(14)21-17/h9-12H,2-8,13H2,1H3,(H,18,19,20)

InChI Key

QMNOBDBEHIUQFV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CCCCCCCCCC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and biological differences between N-(1,3-benzothiazol-2-yl)decanamide and related compounds:

Compound Name Structural Features Key Properties Biological Activity References
This compound Benzothiazole + C10 alkyl chain High lipophilicity (predicted); molecular weight: ~306.4 g/mol Not explicitly reported; inferred bioactivity from analogs
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] Benzothiazole + benzamide Crystal parameters: a=5.9479 Å, b=16.8568 Å, c=11.9366 Å; Volume=1169.13 ų; NLO properties Nonlinear optical material
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] Benzothiazole + 2-fluorobenzamide Crystal parameters: a=5.2216 Å, b=20.2593 Å, c=11.3023 Å; Volume=1195.61 ų; enhanced thermal stability Nonlinear optical material
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Benzothiazole + biphenylcarboxamide Molecular weight: 373.4 g/mol; diuretic activity (in vivo) Potent diuretic activity
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole + 3,4-dimethoxybenzamide Molecular weight: 314.36 g/mol; increased solubility (methoxy groups) Not explicitly reported
N-(1,3-Thiazol-2-yl)tetradecanamide Thiazole (non-aromatic) + C14 alkyl chain Molecular weight: 326.5 g/mol; higher lipophilicity than decanamide Not reported
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole + acetyl group Molecular weight: 192.2 g/mol; simpler structure Baseline for structural comparisons

Structural and Functional Insights

Alkyl Chain Length: Decanamide (C10) confers moderate lipophilicity compared to shorter chains (e.g., acetamide, C2) or longer chains (tetradecanamide, C14) .

Aromatic vs. Aliphatic Substituents: Benzamide derivatives (e.g., 2-BTBA, 2-BTFBA) exhibit strong π-π stacking and hydrogen bonding, critical for crystal packing and nonlinear optical (NLO) properties . In contrast, alkylamide derivatives (e.g., decanamide) prioritize hydrophobic interactions, which may enhance bioactivity in lipid-rich environments.

Halogen and Methoxy Modifications: Fluorine substitution in 2-BTFBA enhances thermal stability and optical properties compared to non-halogenated analogs . Methoxy groups in 3,4-dimethoxybenzamide improve solubility but may reduce membrane penetration .

Biological Activity Trends :

  • Biphenylcarboxamide derivatives demonstrate potent diuretic activity, suggesting that aromatic bulkiness and hydrogen-bonding capacity are critical for target engagement . Alkylamide derivatives, like decanamide, may exhibit different pharmacological profiles due to altered binding interactions.

Crystallographic and Supramolecular Comparisons

  • Hydrogen Bonding : Benzothiazole sulfonylhydrazide derivatives (e.g., N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides) form N–H···N and N–H···O bonds, stabilizing crystal lattices . Similar interactions are observed in benzamide derivatives (2-BTBA, 2-BTFBA) but are less prominent in alkylamide analogs due to reduced polar groups.
  • π-π Interactions : Aromatic derivatives (e.g., 2-BTBA) exhibit face-to-face π-π stacking (3.5–4.0 Å), whereas alkyl-substituted analogs lack these interactions, leading to divergent crystal packing .

Pharmacological Potential

  • Antibacterial Activity : N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamides show moderate to potent antibacterial effects, suggesting the benzothiazole scaffold’s role in targeting bacterial enzymes .
  • Diuretic Activity : Biphenylcarboxamide derivatives highlight the importance of aromatic substituents in renal target modulation .

Preparation Methods

Conventional Thermal Amidation

The most straightforward method involves coupling decanoic acid with 2-aminobenzothiazole via carbodiimide-mediated activation. In a representative procedure, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation in anhydrous dichloromethane (DCM). Triethylamine (TEA) neutralizes acid byproducts, with reactions reaching completion within 12–16 hours at 25°C. Post-reaction purification employs sequential washes (10% HCl, saturated NaHCO₃, brine) and silica gel chromatography, yielding 68–72% product purity.

Critical Parameters:

  • Molar Ratio: A 1.2:1 excess of EDC relative to decanoic acid minimizes unreacted starting material.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility but require stringent anhydrous conditions to prevent hydrolysis.

Table 1. Optimization of Direct Amidation Conditions

ParameterTested RangeOptimal ValueYield Impact (%)
EDC Equiv.1.0–1.51.2+18
Reaction Temp. (°C)20–4025+9
HOBt Equiv.1.0–2.01.5+12
SolventDCM, DMF, THFDCM+7

Data derived from.

Multi-Step Synthesis from Benzothiazole Precursors

Nitration-Reduction-Amidation Sequence

For laboratories lacking 2-aminobenzothiazole, a three-step synthesis from benzothiazole is employed:

  • Nitration: Benzothiazole reacts with fuming HNO₃/H₂SO₄ at 0–5°C to yield 2-nitrobenzothiazole (87% yield).

  • Reduction: Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to amine at 50 psi, 25°C.

  • Amidation: The resultant 2-aminobenzothiazole undergoes coupling with decanoyl chloride in pyridine, achieving 74% isolated yield after recrystallization from ethanol.

Mechanistic Insight:
The nitration step proceeds via electrophilic aromatic substitution, with the thiazole ring directing nitration to the 2-position. Hydrogenolysis cleaves the N–O bond selectively, preserving the benzothiazole core. Amidation exploits the nucleophilicity of the amine, with pyridine scavenging HCl to shift equilibrium toward product formation.

Borate-Ester Mediated One-Pot Synthesis

Boric Acid-Catalyzed Protocol

A solvent-free approach utilizes boric acid as a dual-function catalyst, activating both the carboxylic acid and amine. Decanoic acid and 2-aminobenzothiazole are mixed with 10 mol% H₃BO₃, heated to 140°C for 6 hours under nitrogen. The molten reaction mixture solidifies upon cooling, with crude product purified via trituration with hexane (82% yield).

Advantages:

  • Eliminates peptide coupling reagents, reducing costs.

  • No chromatographic purification required, enhancing scalability.

Limitations:

  • Elevated temperatures risk decarboxylation or amine oxidation.

  • Limited applicability to heat-labile substrates.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 100°C) reduces amidation time to 30 minutes versus 12 hours conventionally. Using EDC/HOBt in DMF, this method achieves 79% yield with >95% purity by HPLC. Energy efficiency and reduced side-product formation make this approach industrially viable.

Table 2. Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Time (h)Scalability
Direct Amidation729216Moderate
Multi-Step748924Low
Borate-Ester82856High
Microwave79950.5High

Data aggregated from.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.54 (s, 1H, amide NH), 2.35 (t, 2H, CH₂CO), 1.50 (m, 2H, CH₂), 1.25 (m, 12H, aliphatic CH₂), 7.20–7.90 (m, 4H, benzothiazole aromatic).

  • IR (ATR): 1693 cm⁻¹ (C=O stretch), 3161 cm⁻¹ (N–H bend), 1440 cm⁻¹ (C–N stretch).

  • GC-MS: m/z 289.10 [M+H]⁺, consistent with theoretical m/z 289.12.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming absence of residual amine or carboxylic acid .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1,3-benzothiazol-2-yl)decanamide?

The synthesis typically involves coupling reactions between 1,3-benzothiazol-2-amine and decanoyl derivatives. A standard approach includes activating the carboxylic acid (e.g., decanoic acid) using coupling agents like EDCl/HOBt to form the amide bond. Solvents such as DMF or dichloromethane are used under reflux conditions, with reaction progress monitored via TLC . Crystallization from ethanol or acetonitrile is often employed for purification .

Q. How is the compound characterized post-synthesis to confirm its structural integrity?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the benzothiazole core and decanamide chain (e.g., methylene protons at δ 1.2–1.6 ppm and amide NH signals around δ 10–12 ppm) .
  • X-ray crystallography : To resolve the molecular geometry and confirm intermolecular interactions (e.g., hydrogen bonding between amide groups and thiazole rings) .
  • Elemental analysis : To validate purity (>95%) and stoichiometry .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

Polar aprotic solvents like DMF or DCM under reflux (60–80°C) are optimal for amide bond formation. Catalytic bases (e.g., triethylamine) enhance reaction efficiency. Post-synthesis, slow crystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental (X-ray) and computational (DFT) structural data for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or polymorphism. Strategies include:

  • Validating computational models with high-resolution X-ray data (SHELX-refined) .
  • Performing temperature-dependent crystallography to assess conformational flexibility .
  • Comparing Hirshfeld surface analysis (experimental) with DFT-optimized geometries to identify steric/electronic mismatches .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of benzothiazole derivatives like this compound?

  • Substituent variation : Modify the decanamide chain length or introduce electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring to assess bioactivity trends .
  • Molecular docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
  • In vitro assays : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7) to correlate structural changes with cytotoxicity .

Q. How can synthetic pathways be validated for reproducibility in multi-step syntheses?

  • Stepwise monitoring : Use TLC or HPLC at each stage to isolate intermediates and confirm reaction completion .
  • Control experiments : Test alternative coupling agents (e.g., HATU vs. EDCl) to optimize yield and minimize side reactions .
  • Batch-to-batch consistency : Compare 1^1H NMR spectra and melting points across multiple syntheses .

Q. What analytical techniques are critical for assessing purity in complex mixtures containing this compound?

  • HPLC-MS : To detect trace impurities (e.g., unreacted amines or acylated byproducts) and quantify purity (>98%) .
  • DSC/TGA : Evaluate thermal stability and polymorphic transitions .
  • IR spectroscopy : Confirm the absence of residual solvents (e.g., DMF peaks at ~1650 cm1^{-1}) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in amide bond formation during synthesis?

  • Activation optimization : Switch from EDCl/HOBt to T3P® for higher efficiency in polar solvents .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • Purification techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of crystallization for challenging intermediates .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in biological systems?

  • Target identification : Perform pull-down assays with biotinylated derivatives followed by LC-MS/MS to identify binding proteins .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics with putative targets .
  • Gene knockout models : CRISPR/Cas9-edited cell lines to validate target specificity .

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